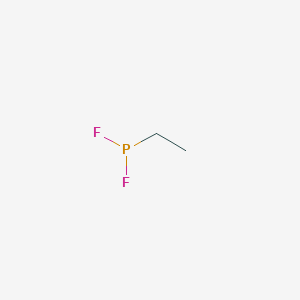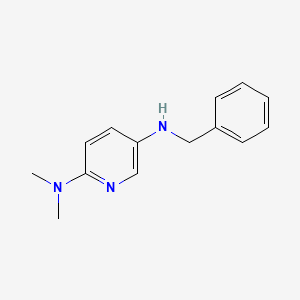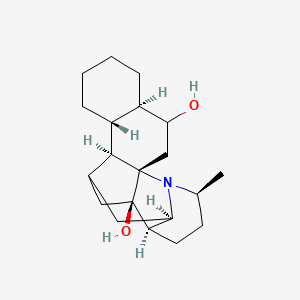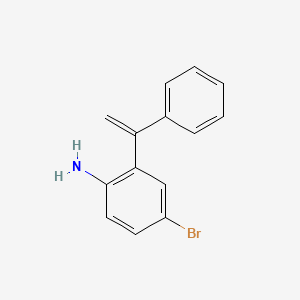
Difluoroethylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoroethylphosphine is an organophosphorus compound characterized by the presence of two fluorine atoms attached to an ethyl group, which is bonded to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Difluoroethylphosphine can be synthesized through several methods. One common approach involves the reaction of difluoroethyl halides with phosphines under controlled conditions. For instance, the reaction of difluoroethyl bromide with triphenylphosphine in the presence of a base can yield this compound . The reaction typically occurs at ambient temperature and may require a solvent such as tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Difluoroethylphosphine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Difluoroethylphosphine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which difluoroethylphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can facilitate various catalytic reactions by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include coordination to metal centers and participation in electron transfer processes .
Comparación Con Compuestos Similares
Phosphine (PH3): A simpler analog with hydrogen atoms instead of fluorine.
Trimethylphosphine (P(CH3)3): Contains methyl groups instead of difluoroethyl groups.
Triphenylphosphine (P(C6H5)3): Contains phenyl groups instead of difluoroethyl groups.
Uniqueness: Difluoroethylphosphine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms increase the compound’s stability and influence its behavior in catalytic processes, making it a valuable ligand in various chemical reactions .
Propiedades
Número CAS |
430-78-4 |
|---|---|
Fórmula molecular |
C2H5F2P |
Peso molecular |
98.03 g/mol |
Nombre IUPAC |
ethyl(difluoro)phosphane |
InChI |
InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3 |
Clave InChI |
DUCRUCROZRWMSA-UHFFFAOYSA-N |
SMILES canónico |
CCP(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B14118642.png)


![2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid](/img/structure/B14118670.png)
![2-{[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B14118676.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B14118684.png)
![4-({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzonitrile](/img/structure/B14118685.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide](/img/structure/B14118690.png)


![[8,17,19-tri(hexanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] hexanoate](/img/structure/B14118736.png)

![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)

